1-(tert-Butoxycarbonyl)-3-isopentyl-2-piperidinecarboxylic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It’s also used for the protection of hydroxy groups . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be introduced into amino acids through a reaction with di-tert-butyl dicarbonate in the presence of a base . This reaction is commonly used in peptide synthesis to protect the amino group .Molecular Structure Analysis
The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) . This gives the Boc group its stability and resistance to various chemical reactions .Chemical Reactions Analysis
The Boc group can be removed (deprotected) under acidic conditions, commonly with trifluoroacetic acid . This reaction is crucial in peptide synthesis, as it allows for the amino group to be freed for subsequent reactions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-methylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-11(2)8-9-12-7-6-10-17(13(12)14(18)19)15(20)21-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTYCOLKLOGRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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